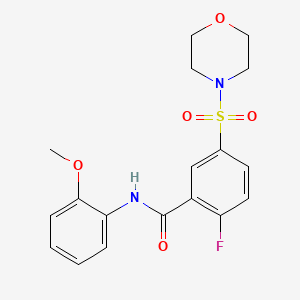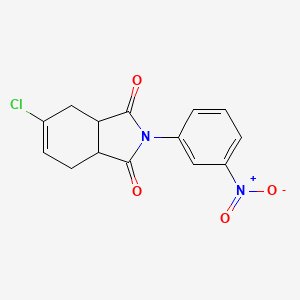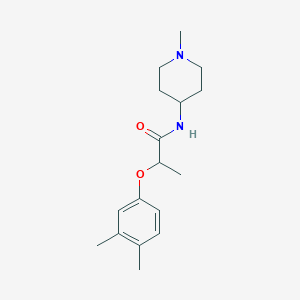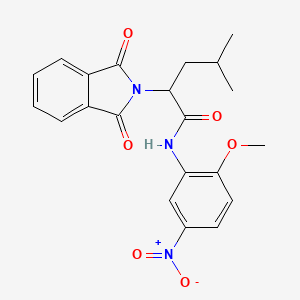
2-fluoro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is known to have anti-inflammatory and anti-cancer properties.
Mécanisme D'action
The mechanism of action of 2-fluoro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in inflammation and cancer cell growth. This compound has been shown to inhibit the activity of COX-2, an enzyme that is involved in inflammation, and also inhibit the activity of certain proteins that are involved in cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 2-fluoro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide has anti-inflammatory and anti-cancer properties. This compound has been shown to inhibit the production of inflammatory cytokines and prostaglandins, which are involved in inflammation. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-fluoro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide in lab experiments include its potential therapeutic applications in various diseases. This compound has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. However, the limitations of using this compound in lab experiments include its complex synthesis method and limited availability.
Orientations Futures
There are several future directions for research on 2-fluoro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide. One direction is to further investigate its anti-inflammatory properties and develop it as a treatment for inflammatory diseases such as rheumatoid arthritis. Another direction is to investigate its anti-cancer properties and develop it as a treatment for various types of cancer. Additionally, research can be done to optimize the synthesis method of this compound to make it more accessible for lab experiments and drug development.
Méthodes De Synthèse
The synthesis of 2-fluoro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide involves several steps. The starting material is 2-fluoro-5-nitrobenzoic acid, which is then reacted with thionyl chloride to form 2-fluoro-5-chlorobenzoic acid. This compound is then reacted with 2-methoxyaniline to form 2-fluoro-N-(2-methoxyphenyl)-5-chlorobenzamide. Finally, this compound is reacted with morpholine and sodium sulfite to form 2-fluoro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide.
Applications De Recherche Scientifique
2-fluoro-N-(2-methoxyphenyl)-5-(4-morpholinylsulfonyl)benzamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis. This compound has also been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells.
Propriétés
IUPAC Name |
2-fluoro-N-(2-methoxyphenyl)-5-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O5S/c1-25-17-5-3-2-4-16(17)20-18(22)14-12-13(6-7-15(14)19)27(23,24)21-8-10-26-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSCCLMGBMCCBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-N-(2-methoxyphenyl)-5-(morpholine-4-sulfonyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4988691.png)



![N,N-diethyl-2-oxo-2-[1-(2-phenoxyethyl)-1H-indol-3-yl]acetamide](/img/structure/B4988734.png)
![2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B4988743.png)

![N-{1-[1-(3-isoxazolylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4988758.png)
![1-[3-(2-naphthyloxy)propyl]-1H-imidazole oxalate](/img/structure/B4988764.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4988769.png)
![3-(4-methoxyphenyl)-11-[3-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4988777.png)

![1-(4-chlorophenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B4988784.png)
![N-benzyl-1-cyclopropyl-N-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B4988787.png)